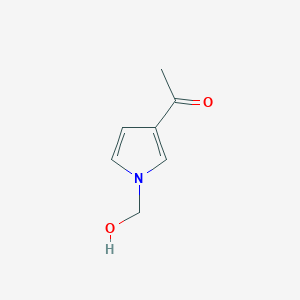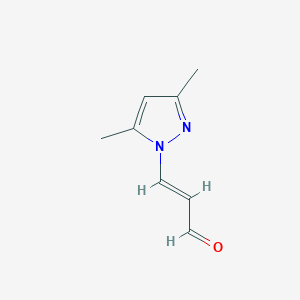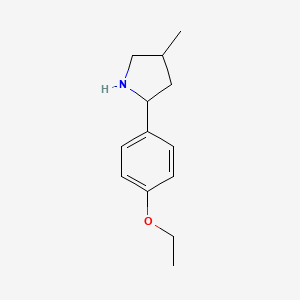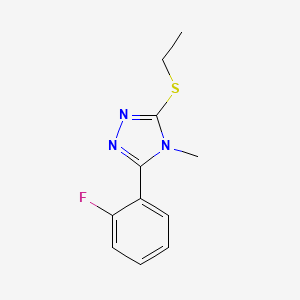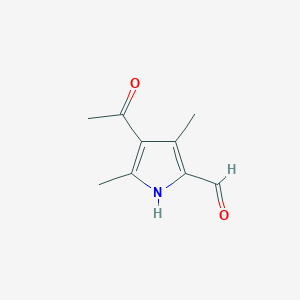![molecular formula C11H7IN2O B12886680 [(5-Iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-44-2](/img/structure/B12886680.png)
[(5-Iodoquinolin-8-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7IN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 5-position and an acetonitrile group at the 2-position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes iodination to introduce an iodine atom at the 5-position.
Formation of Intermediate: The iodinated quinoline is then reacted with a suitable reagent to introduce the acetonitrile group at the 2-position. This step often involves the use of a base and a solvent under controlled temperature conditions.
Final Product: The resulting intermediate is then subjected to further purification processes to obtain the final product, 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale chemical reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the modification of the acetonitrile group.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((5-Chloroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a chlorine atom instead of iodine.
2-((5-Bromoquinolin-8-yl)oxy)acetonitrile: Similar structure but with a bromine atom instead of iodine.
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Propriétés
Numéro CAS |
88757-44-2 |
|---|---|
Formule moléculaire |
C11H7IN2O |
Poids moléculaire |
310.09 g/mol |
Nom IUPAC |
2-(5-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7IN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2 |
Clé InChI |
YDBNLVCYBMLXBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OCC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


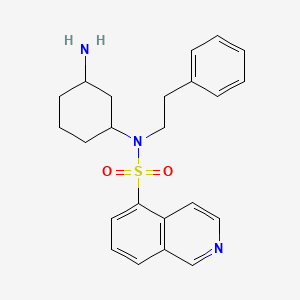
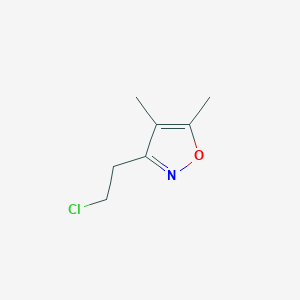
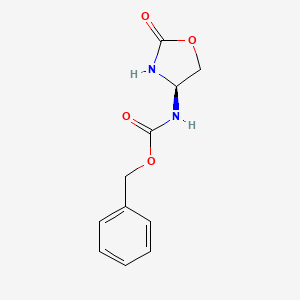
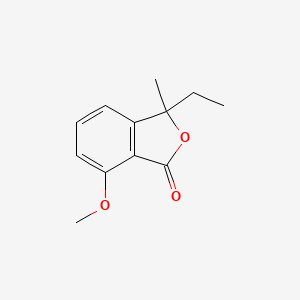
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
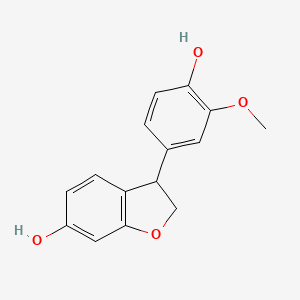
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
